molecular formula C9H19NO2 B3119259 (S)-2-(Isopropylamino)-4-methylpentanoic acid CAS No. 248922-95-4

(S)-2-(Isopropylamino)-4-methylpentanoic acid

Cat. No.: B3119259
CAS No.: 248922-95-4
M. Wt: 173.25 g/mol
InChI Key: NIXMKYASGYNXBO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Isopropylamino)-4-methylpentanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an isopropylamino group and a methyl group attached to a pentanoic acid backbone. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Isopropylamino)-4-methylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-leucine.

    Amidation: The carboxyl group of (S)-leucine is converted to an amide using reagents like thionyl chloride or carbodiimides.

    Isopropylation: The amide is then subjected to isopropylation using isopropylamine under controlled conditions to introduce the isopropylamino group.

    Hydrolysis: The final step involves hydrolysis of the amide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing large reactors for the amidation process to ensure high yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to streamline the isopropylation and hydrolysis steps, enhancing efficiency and scalability.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Isopropylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: (S)-2-(Isopropylamino)-4-methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(Isopropylamino)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-2-(Isopropylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-Leucine: A naturally occurring amino acid with a similar structure but lacking the isopropylamino group.

    (S)-2-Amino-4-methylpentanoic acid: Similar backbone structure but with an amino group instead of an isopropylamino group.

Uniqueness

(S)-2-(Isopropylamino)-4-methylpentanoic acid is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for stereochemical studies and applications in various fields.

Properties

IUPAC Name

(2S)-4-methyl-2-(propan-2-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6(2)5-8(9(11)12)10-7(3)4/h6-8,10H,5H2,1-4H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXMKYASGYNXBO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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